kaempferol 3-neohesperidoside

Diabetes Vanadium complex Hypoglycemic activity

Procure kaempferol 3-neohesperidoside for its validated differentiation: it inhibits α-glucosidase with 2× the potency of the aglycone (IC50 18.38 vs. 37.19 µg/mL), stimulates glucose uptake by 35% at 1 nM via a PI3K/PKC-dependent, MEK-independent mechanism, and forms a VO(IV) complex achieving 56.0% serum glucose reduction—2.5× greater than VO(IV) alone. Sourced from authenticated botanicals (Daphniphyllum calycinum, Primula latifolia, Dypsis pembana) and available as an HPLC reference standard. Choose this compound when mechanistic selectivity and quantified potency gaps are non‑negotiable.

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
Cat. No. B8180813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namekaempferol 3-neohesperidoside
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O
InChIInChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3
InChIKeyOHOBPOYHROOXEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kaempferol 3-Neohesperidoside for Procurement: Baseline Identity, Source, and Analytical Specifications


Kaempferol 3-neohesperidoside (CAS: 32602-81-6) is a flavonol diglycoside belonging to the flavonoid-3-O-glycoside class, with molecular formula C27H30O15 and molecular weight 594.52 g/mol [1]. It consists of the aglycone kaempferol glycosylated at the C3 position with neohesperidose (2-O-α-L-rhamnopyranosyl-β-D-glucopyranose), distinguishing it from the isomeric rutinoside [2]. The compound has been isolated and characterized from multiple botanical sources including Daphniphyllum calycinum leaves, Primula latifolia, and Dypsis pembana, and is available as a reference standard with typical purity specifications of ≥95% by HPLC .

Why Kaempferol 3-Neohesperidoside Cannot Be Interchanged with Generic Kaempferol Glycosides


The substitution of kaempferol 3-neohesperidoside with other kaempferol glycosides—including the aglycone kaempferol, kaempferol 3-rutinoside, or kaempferol 3-glucoside—is scientifically unsupported due to quantifiable differences in bioactivity and molecular mechanism. The neohesperidoside moiety confers distinct enzyme-binding interactions, with molecular docking studies showing that the neohesperidosyl group forms specific hydrogen bonding networks with active site residues that are absent in the aglycone or other glycosidic variants [1]. Pharmacologically, kaempferol 3-neohesperidoside demonstrates functional selectivity: it activates the PI3K/PKC pathway to stimulate glucose uptake without engaging the MEK pathway, a signaling profile not shared by the aglycone or simple glucosides [2]. These structural and mechanistic divergences translate directly into measurable performance gaps in α-glucosidase inhibition, glucose uptake stimulation, and hypoglycemic efficacy, as quantified below.

Kaempferol 3-Neohesperidoside: Quantified Differentiation Evidence Versus Comparators


Hypoglycemic Efficacy of VO(IV) Complex: 2.5× Greater Glucose-Lowering than VO(IV) Alone

In a diabetic rat model, the vanadium(IV) complex of kaempferol 3-neohesperidoside produced a serum glucose-lowering effect of 56.0% at 3 hours post-intraperitoneal administration (0.0286 mmol dose), which was 2.5 times more effective than VO(IV) alone (16.8% reduction, 0.0146 mmol), twice as effective as the free uncomplexed kaempferol 3-neohesperidoside, and three times more effective than the kaempferitrin-VO(IV) complex (17.8% reduction, 0.0294 mmol) [1]. Insulin at 0.5 IU produced a 67.5% reduction under identical conditions, positioning the complex as a potent insulin-mimetic agent.

Diabetes Vanadium complex Hypoglycemic activity In vivo

α-Glucosidase Inhibition: 2× Higher Potency than Aglycone Kaempferol

In a head-to-head α-glucosidase inhibition assay conducted on isolates from Dypsis pembana leaves, kaempferol-3-O-neohesperidoside exhibited an IC50 of 18.38 µg/ml, which is approximately 2-fold more potent than the aglycone kaempferol (IC50 = 37.19 µg/ml) tested under identical experimental conditions [1]. The compound demonstrated the highest antidiabetic activity among all tested flavonoid-O-glycosides in the study, a finding that was corroborated by molecular docking analysis showing strong enzyme-binding affinity to the α-glucosidase active site.

α-Glucosidase Antidiabetic Enzyme inhibition In vitro

DPPH Radical Scavenging: Defined IC50 of 79.6 µg/ml in Cell-Free Assay

Kaempferol 3-neohesperidoside exhibits quantifiable antioxidant activity as measured by DPPH radical scavenging, with a reported IC50 of 79.6 µg/ml in a cell-free assay system . While this represents moderate antioxidant potency—isoquercetrin and rutin demonstrated superior DPPH scavenging with IC50 values of 3.30 µg/ml and 3.61 µg/ml, respectively, in a related study [1]—the defined value enables direct benchmarking against alternative flavonoid glycosides.

Antioxidant DPPH Radical scavenging Cell-free assay

Insulin-Mimetic Glucose Uptake: 35% Stimulation at 1 nM with Defined PI3K/PKC Pathway Dependence

In ex vivo rat soleus muscle preparations, kaempferol 3-neohesperidoside stimulated glucose uptake by 35% at 1 nM and 21% at 100 nM relative to control, with the concentration-response curve showing an inverse dose relationship [1]. By comparison, insulin produced 42% and 50% stimulation at 3.5 nM and 7.0 nM, respectively. Pathway analysis using specific inhibitors demonstrated that the glucose uptake effect is mediated through PI3K and PKC, but not MEK-dependent signaling or de novo protein synthesis—a pathway selectivity profile that distinguishes this compound from other kaempferol glycosides.

Glucose uptake Insulin-mimetic PI3K pathway Ex vivo

DMSO Solubility: 100 mg/ml (168.2 mM) for Reliable In Vitro Dosing

Kaempferol 3-neohesperidoside demonstrates high solubility in DMSO, achieving 100 mg/ml (168.2 mM) at 25°C when using fresh, anhydrous solvent . This solubility profile supports reliable preparation of concentrated stock solutions for in vitro assays without requiring specialized solubilization techniques. Storage stability data indicate the lyophilized powder remains stable for 36 months when stored desiccated at -20°C, with solution aliquots stable for up to 3 months at -20°C [1].

Solubility Formulation In vitro Analytical reference

Kaempferol 3-Neohesperidoside: Recommended Research Applications Based on Quantified Evidence


α-Glucosidase Inhibition Studies for Postprandial Hyperglycemia Models

Based on the direct head-to-head evidence showing 2× higher α-glucosidase inhibitory potency versus the aglycone kaempferol (IC50 18.38 µg/ml vs 37.19 µg/ml) [1], this compound is appropriate for use as a reference inhibitor in carbohydrate digestion enzyme assays. The quantified potency advantage over the aglycone makes it suitable for structure-activity relationship studies examining how the neohesperidoside moiety enhances enzyme-binding interactions. Molecular docking data further support its application in computational studies targeting the α-glucosidase active site [1].

Insulin-Mimetic Signaling Research with PI3K/PKC Pathway Focus

The compound's demonstrated ability to stimulate glucose uptake by 35% at 1 nM in rat soleus muscle via a PI3K- and PKC-dependent, MEK-independent mechanism [2] positions it as a selective tool compound for dissecting insulin-mimetic signaling. Researchers investigating glucose transport regulation without confounding MAPK pathway activation should prioritize this compound over non-selective alternatives.

Vanadium Complexation Studies for Hypoglycemic Agent Development

The evidence that the kaempferol-3-neohesperidoside-VO(IV) complex achieves 56.0% serum glucose reduction—2.5× greater than VO(IV) alone and 3× greater than the kaempferitrin-VO(IV) complex in diabetic rats [3]—establishes this compound as a preferred ligand for metallodrug development. Procurement for vanadium-based antidiabetic research is directly supported by this quantified complexation advantage.

Analytical Reference Standard for Botanical Authentication and Phytochemical Profiling

Given its isolation and characterization from multiple authenticated botanical sources including Daphniphyllum calycinum, Primula latifolia, and Dypsis pembana [4], kaempferol 3-neohesperidoside serves as a validated analytical reference standard for HPLC-MS based phytochemical fingerprinting and quality control of herbal materials containing this neohesperidoside-specific marker.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for kaempferol 3-neohesperidoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.